molecular formula C6H4BrN3O B1529641 6-Bromooxazolo[5,4-b]pyridin-2-amine CAS No. 1198319-39-9

6-Bromooxazolo[5,4-b]pyridin-2-amine

Cat. No. B1529641
CAS RN: 1198319-39-9
M. Wt: 214.02 g/mol
InChI Key: YSTTTYIGADERHD-UHFFFAOYSA-N
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Description

6-Bromooxazolo[5,4-b]pyridin-2-amine is a chemical compound with the molecular formula C6H4BrN3O . It has a molecular weight of 214.02 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 6-Bromooxazolo[5,4-b]pyridin-2-amine is 1S/C6H4BrN3O/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H, (H2,8,10) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Bromooxazolo[5,4-b]pyridin-2-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8 degrees Celsius .

Scientific Research Applications

Formation of 3-Substituted Xanthines

6-Bromooxazolo[5,4-b]pyridin-2-amine derivatives have been explored in the formation of 3-substituted xanthines. By condensing primary amines with related compounds, researchers obtained intermediates that were further transformed into xanthines through specific reactions. This process underlines the versatility of oxazolopyridine derivatives in synthesizing complex heterocyclic compounds, which are significant in various chemical and pharmaceutical applications (Ohtsuka, 1973).

Nucleophilic Substitution Reactions

The compound has also been utilized in nucleophilic substitution reactions to synthesize novel 2-aminomethyloxazolo[5,4-b]pyridine derivatives. By employing chloromethyl intermediates derived from oxazolopyridines, researchers demonstrated the potential for creating a diverse array of previously unknown derivatives through reactions with various amines (Palamarchuk et al., 2019).

Cyclization Reactions

Cyclization reactions involving oxazolopyridine derivatives have been investigated for synthesizing a variety of heterocyclic frameworks. These reactions are instrumental in generating new compounds with potential biological and pharmacological activities. Studies have shown that oxazolopyridines can undergo cyclization under certain conditions to produce compounds with diverse structural features and functionalities (Bush & Babaev, 2003).

Antiasthmatic Potential

Research into oxazolopyridine derivatives has extended into the exploration of their potential as antiasthma agents. Through specific synthetic pathways, derivatives were identified with promising activity as mediator release inhibitors, suggesting potential therapeutic applications in asthma management (Medwid et al., 1990).

Antioxidant Activity

The antioxidant properties of triazolopyridine derivatives, related to 6-Bromooxazolo[5,4-b]pyridin-2-amine, have been investigated, highlighting the potential of these compounds in mitigating oxidative stress. This research paves the way for the development of new antioxidant agents with enhanced efficacy and safety profiles (Smolsky et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTTTYIGADERHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(O2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromooxazolo[5,4-b]pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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